molecular formula C12H8N4O6S B2549387 (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide CAS No. 69924-82-9

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide

Cat. No.: B2549387
CAS No.: 69924-82-9
M. Wt: 336.28
InChI Key: GLJPWJUWKOVMLA-BUHFOSPRSA-N
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Description

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide is a chemical compound for research and development applications. As a nitroaromatic sulfonamide derivative, it belongs to a class of compounds studied for their potential in various scientific fields. Sulfonamides are known for their diverse biological activities and are often investigated in medicinal chemistry for their potential as enzyme inhibitors. Compounds with nitro substituents are frequently explored in materials science for their electronic properties. Researchers should conduct thorough characterization, including spectroscopic methods such as NMR, FTIR, and mass spectrometry, to confirm the identity and purity of the compound for their specific experimental needs. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)iminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c17-15(18)10-3-1-9(2-4-10)13-14-23(21,22)12-7-5-11(6-8-12)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPWJUWKOVMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

(NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Family

Sulfamerazine and Sulfametazina
  • Structure: Both are sulfonamide antibiotics with a pyrimidine ring substituent instead of the imino-linked nitrobenzene groups. Sulfamerazine: 4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide. Sulfametazina: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
  • Key Differences: Substituents: Sulfamerazine and sulfametazina feature amino (-NH$_2$) and pyrimidine groups, whereas the target compound has nitro groups and an imino bridge.
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
  • Structure: A monosubstituted sulfonamide with a methyl group on the sulfonamide nitrogen and a single nitrobenzene moiety.
  • Key Differences: Lack of imino bridge: Reduces conjugation and rigidity compared to the target compound. Solubility: The methyl group may enhance lipophilicity, whereas the target compound’s imino linkage could promote intermolecular hydrogen bonding, affecting solubility .

Physicochemical Properties

Property (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide Sulfamerazine N-Methyl-1-(4-nitrophenyl)methanesulfonamide
Molecular Weight ~371.3 g/mol ~264.3 g/mol ~230.2 g/mol
Functional Groups Dual -NO$_2$, imino bridge, sulfonamide -NH$_2$, pyrimidine -NO$_2$, methyl, sulfonamide
Solubility (Predicted) Moderate in polar aprotic solvents (e.g., DMSO) High in aqueous buffers High in organic solvents (e.g., chloroform)
Biological Activity Potential antimicrobial, antitubercular Antibacterial Limited data

Notes:

  • The target compound’s dual nitro groups likely reduce solubility in aqueous media compared to sulfamerazine but enhance stability under acidic conditions .
  • Computational studies (e.g., density-functional theory) suggest strong intramolecular charge transfer due to the conjugated nitro-imino system, which may correlate with nonlinear optical properties .

Biological Activity

The compound (NE)-4-nitro-N-[(4-nitrophenyl)imino]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H10_{10}N4_{4}O5_{5}S
  • Molecular Weight : 318.30 g/mol
  • CAS Number : Not specified in the search results.

The compound features a nitro group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitroaniline with sulfonyl chlorides under basic conditions. The formation of the imine linkage is crucial for its biological activity.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of sulfonamides, including derivatives like this compound. The compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

Anti-inflammatory Activity

Research indicates that sulfonamides can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The specific mechanism involves the inhibition of enzymes involved in the inflammatory pathways, such as cyclooxygenase (COX).

The biological activity of this compound is largely attributed to its ability to interact with bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication.

Case Study 1: Antibacterial Activity in Clinical Isolates

A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load in vitro, suggesting its potential use as an antibacterial agent in clinical settings.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests that it may be beneficial in treating inflammatory diseases.

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